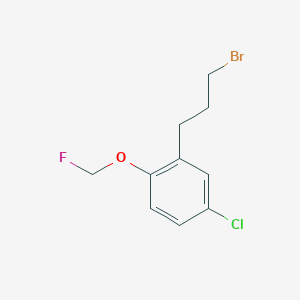

1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene

Description

1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a 3-bromopropyl chain at position 1, a chlorine atom at position 5, and a fluoromethoxy group at position 2.

Properties

Molecular Formula |

C10H11BrClFO |

|---|---|

Molecular Weight |

281.55 g/mol |

IUPAC Name |

2-(3-bromopropyl)-4-chloro-1-(fluoromethoxy)benzene |

InChI |

InChI=1S/C10H11BrClFO/c11-5-1-2-8-6-9(12)3-4-10(8)14-7-13/h3-4,6H,1-2,5,7H2 |

InChI Key |

LZFISEHAZYMTIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCCBr)OCF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of propylbenzene to form 3-bromopropylbenzene. This intermediate is then subjected to chlorination and fluoromethoxylation under controlled conditions to yield the final product. The reaction conditions often involve the use of catalysts such as aluminum chloride or ferric bromide for the bromination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields alcohols, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The chloro and fluoromethoxy groups may enhance the compound’s binding affinity and specificity for certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs and their properties are summarized below:

| Compound Name | CAS RN | Molecular Weight | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| (3-Bromopropyl)benzene | 637-59-2 | 199.08 | 237–238 | 1.32 | 3-bromopropyl |

| 1-Bromo-4-propylbenzene | 588-93-2 | 199.08 | 225 | 1.286 | Bromine at position 1, propyl at 4 |

| 1-(3-Bromopropyl)-2-chlorobenzene | – | – | – | – | 3-bromopropyl at 1, chlorine at 2 |

| 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 | 209.45 | – | 1.72 | Bromo, chloro, fluoro at positions 1,3,5 |

Notes:

- The target compound’s additional fluoromethoxy group and 5-chloro substituent increase its molecular weight and polarity compared to simpler bromopropylbenzenes like (3-Bromopropyl)benzene .

- Boiling points correlate with molecular weight and substituent bulk. For example, (3-Bromopropyl)benzene (237–238°C) has a higher bp than 1-Bromo-4-propylbenzene (225°C), likely due to increased van der Waals interactions from the longer propyl chain .

- Density trends: Halogenation increases density, as seen in 1-Bromo-3-chloro-5-fluorobenzene (1.72 g/cm³) compared to non-fluorinated analogs .

Research Findings and Implications

- Thermal stability : Bromopropylbenzenes with higher halogen content (e.g., 1-Bromo-3-chloro-5-fluorobenzene) exhibit greater thermal stability, a trait likely shared by the target compound due to its multiple electronegative substituents .

- Safety profile: Brominated aromatics often require careful handling due to irritant properties (e.g., R36/37/38 hazards noted for 1-Bromo-3-chloro-5-fluorobenzene) .

Biological Activity

1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. With a molecular formula of and a molecular weight of approximately 281.55 g/mol, this compound exhibits distinct reactivity attributed to the presence of bromine, chlorine, and fluorine substituents on the benzene ring.

Chemical Structure and Properties

The compound's structure is characterized by:

- Bromine : Enhances electrophilicity and can facilitate nucleophilic substitution reactions.

- Chlorine : Often increases lipophilicity, affecting the compound's interaction with biological membranes.

- Fluoromethoxy Group : May influence the compound's solubility and bioavailability.

Table 1: Structural Characteristics of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene | C10H11BrClF | 281.55 | Br, Cl, OCH2F |

| 1-(3-Bromopropyl)-4-chlorobenzene | C10H11BrCl | 227.55 | Br, Cl |

| 1-(3-Bromopropyl)-3-fluorobenzene | C9H10BrF | 217.08 | Br, F |

Biological Activity

Research indicates that compounds with halogenated aromatic structures often exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of 1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene can be summarized as follows:

Antimicrobial Activity

Preliminary studies suggest that halogenated compounds can disrupt microbial cell membranes or inhibit essential enzymatic pathways. For instance, similar compounds have shown effectiveness against various bacterial strains, indicating potential for this compound in antimicrobial applications.

Anticancer Potential

Halogenated aromatic compounds are often investigated for their anticancer properties. The presence of multiple halogens can enhance the reactivity towards biological targets such as DNA or proteins involved in cancer progression. Specific mechanisms may include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth through interference with cell cycle regulation.

Case Studies

- Antimicrobial Efficacy : A study examining various halogenated compounds demonstrated that those with a similar structure to 1-(3-Bromopropyl)-5-chloro-2-(fluoromethoxy)benzene exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting a promising avenue for further exploration.

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that the compound induced cytotoxic effects at micromolar concentrations. The mechanism was attributed to oxidative stress induction leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.